

# GC-MS protocol for 1-Chloroheptadecafluorooctane analysis

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## Compound of Interest

Compound Name: 1-Chloroheptadecafluorooctane

CAS No.: 307-33-5

Cat. No.: B3031402

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## Abstract

This protocol defines a validated methodology for the trace analysis of **1-Chloroheptadecafluorooctane** (CAS: 307-33-5), a volatile perfluoroalkyl substance (PFAS) derivative. Unlike ionic PFAS (e.g., PFOA/PFOS) which require LC-MS/MS, this neutral halogenated compound is best analyzed via Gas Chromatography-Mass Spectrometry (GC-MS). This guide details a liquid injection workflow using Electron Impact (EI) ionization, optimized for high sensitivity (LOD < 10 ng/mL) and specificity in complex matrices.

## Introduction & Compound Properties

**1-Chloroheptadecafluorooctane** (also known as perfluorooctyl chloride) is a semi-volatile perfluorinated alkane used as a synthesis intermediate and a specific marker in fluoropolymer manufacturing. Its high volatility and lack of acidic/basic functional groups make it unsuitable for standard Electrospray Ionization (ESI) LC-MS workflows.

Compound Profile:

- Formula: C<sub>8</sub>ClF<sub>17</sub>
- Molecular Weight: 454.5 g/mol
- Boiling Point: ~133–136°C (Estimated based on C<sub>8</sub>F<sub>18</sub> and homologs)

- Solubility: Lipophobic and hydrophobic; soluble in fluorinated solvents, MTBE, and hexane.

Analytical Challenge: The primary challenge is the compound's high electronegativity and the weakness of the C-Cl bond relative to the C-F backbone. In standard EI sources, the molecular ion ( $M^+$ ) is often weak or absent, requiring a robust Selected Ion Monitoring (SIM) strategy based on characteristic perfluoroalkyl fragments.

## Experimental Protocol

### Reagents & Standards

- Reference Standard: **1-Chloroheptadecafluorooctane** (>98% purity).
- Internal Standard (IS): Perfluorooctane ( $C_8F_{18}$ ) or 1,2-Dichlorobenzene- $d_4$ . Perfluorooctane is structurally preferred due to similar volatilization kinetics.
- Solvents: Methyl tert-butyl ether (MTBE) (HPLC Grade) or n-Hexane (Pesticide Grade).  
Note: Avoid methanol for extraction if phase separation from water is required.

### Sample Preparation (Liquid-Liquid Extraction)

This workflow is designed for aqueous environmental samples or reaction mixtures.

- Aliquot: Transfer 10 mL of sample into a 20 mL borosilicate glass vial with a PTFE-lined cap.
- Spike: Add 10  $\mu$ L of Internal Standard solution (10  $\mu$ g/mL in MTBE).
- Extract: Add 2 mL of MTBE.
- Agitate: Vortex vigorously for 2 minutes or shake on a platform shaker for 15 minutes.
- Separate: Allow phases to separate (centrifuge at 3000 rpm for 5 min if emulsion forms).
- Collect: Transfer the upper organic layer to a GC vial containing a glass insert.

### GC-MS Instrumentation & Conditions

Gas Chromatograph (Agilent 7890B / 8890 or equivalent):

- Column: DB-624UI (30 m × 0.25 mm × 1.4 μm).
  - Rationale: The "624" phase (Cyanopropylphenyl dimethyl polysiloxane) provides superior selectivity for halogenated volatiles compared to standard non-polar 5MS columns. The thick film (1.4 μm) improves retention and peak shape for volatile fluorocarbons.
- Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
- Inlet: Split/Splitless.
  - Mode: Splitless (for trace analysis) or Split 10:1 (for high conc.).
  - Temperature: 200°C. (Keep low to prevent thermal degradation of the C-Cl bond).

#### Oven Program:

Step	Rate (°C/min)	Temperature (°C)	Hold Time (min)
<b>Initial</b>	-	<b>45</b>	<b>2.0</b>
Ramp 1	15	160	0.0
Ramp 2	30	240	3.0

| Total | | | 12.3 min |

#### Mass Spectrometer (Agilent 5977B / Thermo ISQ or equivalent):

- Source: Electron Impact (EI).[\[1\]](#)
- Ionization Energy: 70 eV.
- Source Temp: 230°C.
- Quadrupole Temp: 150°C.
- Acquisition: SIM (Selected Ion Monitoring) / Scan (35–500 amu) simultaneous mode recommended for validation.

SIM Parameters (Quantitation):

Ion Type	m/z	Identity	Dwell Time (ms)
Quant	419.0	$[M - Cl]^+$ ( $C_8F_{17}^+$ )	50
Qual 1	169.0	$[C_3F_7]^+$	30
Qual 2	119.0	$[C_2F_5]^+$	30
Qual 3	69.0	$[CF_3]^+$	30

| IS (Ref) | 438.0 |  $[M]^+$  (Perfluorooctane) | 50 |

## Results & Discussion

### Fragmentation Mechanism

The mass spectrum of **1-Chloroheptadecafluorooctane** is dominated by the stability of the perfluoroalkyl chain. Upon electron impact, the weakest bond—the Carbon-Chlorine bond—cleaves readily.

- **Primary Cleavage:** Loss of the chlorine atom ( $Cl\cdot$ ) to form the perfluorooctyl cation ( $m/z$  419). This is the most specific high-mass ion and is selected as the Quantitation Ion to avoid low-mass background interference.
- **Chain Fragmentation:** The  $C_8F_{17}$  cation sequentially loses  $CF_2$  units or cleaves to form stable lower-mass fluorocarbon ions ( $m/z$  169, 119, 69).

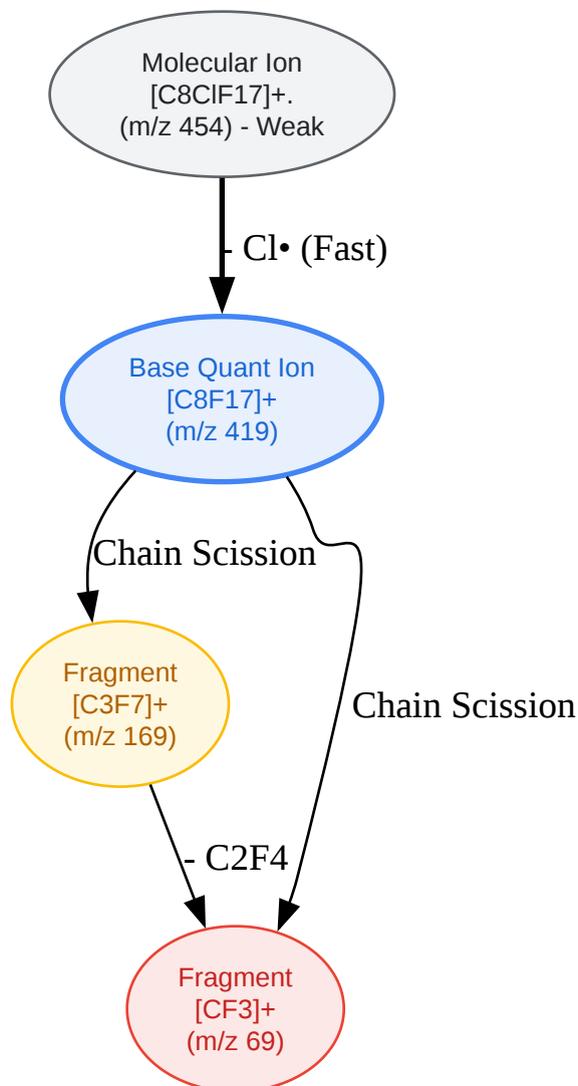
### Workflow Visualization



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Figure 1: Analytical workflow for the extraction and GC-MS analysis of **1-Chloroheptadecafluorooctane**.

## Fragmentation Pathway



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Figure 2: Proposed EI fragmentation pathway. The loss of Chlorine is the primary event, making m/z 419 the critical marker.

## Quality Control & Validation

To ensure data trustworthiness, the following criteria must be met:

- System Suitability: Inject the 1  $\mu\text{g/mL}$  standard 5 times. The Relative Standard Deviation (RSD) of the peak area must be  $< 5\%$ .

- Linearity: Prepare a calibration curve from 10 ng/mL to 1000 ng/mL (5 points). The correlation coefficient ( $R^2$ ) must be  $> 0.995$ .
- Blank Check: Analyze a solvent blank immediately after the highest standard. Carryover of **1-Chloroheptadecafluorooctane** should be  $< 0.1\%$  of the previous injection (fluorinated compounds can stick to cold spots in the injector).
- Recovery: Spiked matrix samples should yield 80–120% recovery.

#### Troubleshooting Tip:

- Tailing Peaks: Indicates activity in the liner or column. Replace the inlet liner with a deactivated, wool-packed liner (e.g., Agilent Ultra Inert) and trim 10 cm from the column head.
- Low Sensitivity: Check the MS tune. Ensure the repeller voltage is optimized. If  $m/z$  419 is too weak, consider Negative Chemical Ionization (NCI) with Methane reagent gas, which is highly sensitive for halogens (monitoring  $[Cl]^-$  at  $m/z$  35/37 or  $[M]^-$ ).

## References

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## Sources

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